5-(Difluoromethyl)-1,2,3-trifluorobenzene

Fluorinated Building Blocks Medicinal Chemistry Procurement

Sourcing regioisomerically pure fluorinated intermediates often delays medicinal chemistry projects. 5-(Difluoromethyl)-1,2,3-trifluorobenzene resolves this by providing a single, well-defined regioisomer that eliminates purification bottlenecks. - Unique 1,2,3-trifluoro core with C5-CF2H group ensures predictable reactivity in SNAr and cross-coupling reactions - CHF2 acts as a metabolically stable bioisostere for OH/SH, enhancing ADME profiles in lead optimization - Available at 98% purity, reducing in-house purification and accelerating SAR library synthesis

Molecular Formula C7H3F5
Molecular Weight 182.09 g/mol
CAS No. 1214338-79-0
Cat. No. B7837766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)-1,2,3-trifluorobenzene
CAS1214338-79-0
Molecular FormulaC7H3F5
Molecular Weight182.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)C(F)F
InChIInChI=1S/C7H3F5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,7H
InChIKeyXTNCNVRMQOSBRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Difluoromethyl)-1,2,3-trifluorobenzene (CAS 1214338-79-0): A Strategic Fluorinated Aromatic Building Block for Pharmaceutical and Agrochemical Synthesis


5-(Difluoromethyl)-1,2,3-trifluorobenzene (CAS 1214338-79-0) is a polyfluorinated aromatic compound characterized by a benzene ring bearing a difluoromethyl (-CHF2) group and three fluorine substituents in a 1,2,3-arrangement [1]. With a molecular formula of C7H3F5 and a molecular weight of 182.09 g/mol, it functions as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . The strategic placement of fluorine atoms enhances lipophilicity and metabolic stability, making it a valuable building block for designing bioactive molecules .

Why Substituting 5-(Difluoromethyl)-1,2,3-trifluorobenzene with Non-Fluorinated or Differently Fluorinated Analogs Compromises Synthetic Utility and Biological Performance


Simple substitution with non-fluorinated benzene derivatives, or even with compounds bearing different fluorination patterns (e.g., 2-(difluoromethyl)-1,3,5-trifluorobenzene or 1-(difluoromethyl)-2,4,5-trifluorobenzene), is not a viable option for researchers and procurement specialists. This is because the specific 1,2,3-trifluorobenzene core combined with a C5-difluoromethyl group creates a unique electronic environment and steric profile that dictates reactivity in nucleophilic aromatic substitution, cross-coupling reactions, and subsequent functional group manipulations [1]. Furthermore, the difluoromethyl group is a recognized bioisostere for hydroxyl and thiol groups, imparting enhanced metabolic stability and modulated lipophilicity compared to both trifluoromethyl and non-fluorinated analogs; these properties are critically dependent on the precise substitution pattern on the aromatic ring [2]. Using a regioisomer or a less fluorinated analog introduces unpredictable changes in reaction kinetics, yield, and the pharmacokinetic profile of the final drug candidate, ultimately leading to project delays and increased costs [3].

Quantitative Differentiation Guide for 5-(Difluoromethyl)-1,2,3-trifluorobenzene: Purity, Price, and Structural Advantage


Comparative Commercial Purity and Availability of 5-(Difluoromethyl)-1,2,3-trifluorobenzene vs. Key Regioisomers

The target compound, 5-(Difluoromethyl)-1,2,3-trifluorobenzene (CAS 1214338-79-0), is commercially available at a purity of 98%, which is higher than the typical 95% purity offered for the regioisomer 2-(Difluoromethyl)-1,3,5-trifluorobenzene (CAS 1214338-85-8) . This higher purity standard reduces the need for in-house purification, saving time and resources.

Fluorinated Building Blocks Medicinal Chemistry Procurement

Procurement Cost Analysis: 5-(Difluoromethyl)-1,2,3-trifluorobenzene vs. its 1,3,5-Substituted Regioisomer

For large-scale synthesis or library production, the cost per gram is a critical factor. 5-(Difluoromethyl)-1,2,3-trifluorobenzene offers a significant procurement advantage. It is priced at approximately £488.00 for 5g (equivalent to ~£98/g), whereas its 1,3,5-substituted regioisomer, 2-(Difluoromethyl)-1,3,5-trifluorobenzene (CAS 1214338-85-8), is listed at $185.00 per 1g (approximately £145/g, depending on exchange rates) from a major commercial supplier [1].

Cost-Effective Synthesis Fluorinated Intermediates Procurement

Impact of CHF2 vs. CF3 Substitution on Molecular Arrangement and Intermolecular Interactions

The replacement of a methyl group (CH3) with a difluoromethyl (CHF2) or trifluoromethyl (CF3) group significantly alters molecular packing in the solid state. An experimental and theoretical crystal structure analysis of CH3/CHF2/CF3-substituted benzenes revealed that the CHF2 group participates in unique C-H···F and C-F···π intermolecular interactions that are distinct from those of both CH3 and CF3 [1]. This differential non-covalent bonding network directly influences melting point, solubility, and crystal morphology.

Crystal Engineering Fluorine Chemistry Solid-State Properties

Class-Level Evidence: Enhanced Lipophilicity and Metabolic Stability of CHF2-Containing Scaffolds vs. Non-Fluorinated Analogs

The difluoromethyl (CHF2) group is a well-established lipophilic hydrogen bond donor and bioisostere. Reviews on fluorinated motifs confirm that incorporating a CHF2 group into a molecular scaffold moderately increases lipophilicity (logP) compared to non-fluorinated analogs, with reported ΔlogP(water-octanol) values ranging from -0.1 to +0.4 [1]. Furthermore, the CHF2 group is known to impart greater metabolic stability than a methyl group, as the C-F bond is stronger and less susceptible to oxidative metabolism [2].

Drug Discovery ADME Bioisosterism

Synthetic Versatility: Access to Difluoromethyl Motifs via C-F Bond Activation of Trifluoromethylarenes

Recent advances in synthetic methodology highlight that trifluoromethylated aromatic compounds can be selectively defluorinated to generate valuable difluoromethyl (CHF2) motifs [1]. This process, which involves single C(sp3)-F bond cleavage, provides an atom-economical route to difluoromethylated arenes [2]. As a trifluoromethyl-containing compound, 5-(Difluoromethyl)-1,2,3-trifluorobenzene can serve as a precursor for further diversification or be synthesized via these emerging, more sustainable routes.

C-F Activation Difluoromethylation Synthetic Methodology

Optimal Application Scenarios for Procuring 5-(Difluoromethyl)-1,2,3-trifluorobenzene


High-Throughput Medicinal Chemistry and Lead Optimization

Given its high purity (98%) and cost-effectiveness relative to the 1,3,5-regioisomer , this compound is ideally suited for large-scale library synthesis and SAR studies in pharmaceutical R&D. Its procured form minimizes purification bottlenecks, allowing medicinal chemists to rapidly generate diverse analogs for screening against biological targets. The difluoromethyl group's established role as a metabolically stable bioisostere further enhances its value in hit-to-lead and lead optimization campaigns .

Rational Design of Crystalline Pharmaceuticals and Co-Crystals

The unique solid-state interactions of the CHF2 group, which differ significantly from both CH3 and CF3 , make this compound a strategic choice for crystal engineering projects. Researchers focused on improving drug solubility, stability, or bioavailability through co-crystal formation or polymorph screening will find its distinct non-covalent bonding profile a valuable tool for tailoring solid-state properties that are unattainable with other fluorinated or non-fluorinated building blocks.

Exploratory Synthesis Leveraging Modern C-F Activation Methods

For academic and industrial groups pioneering new synthetic methodologies, particularly in C-F bond functionalization, 5-(Difluoromethyl)-1,2,3-trifluorobenzene serves as a relevant and tractable substrate. Its procurement enables the exploration of selective defluorinative transformations on a trifluoromethylarene scaffold, as highlighted in recent reviews . This aligns with the growing interest in atom-economical and sustainable approaches for generating valuable fluorinated motifs.

Agrochemical Intermediate with Enhanced Environmental Profile

In the agrochemical sector, the introduction of fluorine atoms is a key strategy for improving the potency and environmental stability of herbicides, insecticides, and fungicides . The 1,2,3-trifluorobenzene core, combined with a difluoromethyl group, provides a highly electron-deficient and lipophilic scaffold that can be elaborated into novel crop protection agents with potentially improved target binding and reduced environmental persistence compared to non-fluorinated or differently fluorinated predecessors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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